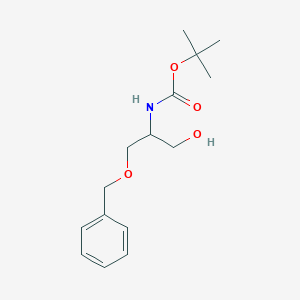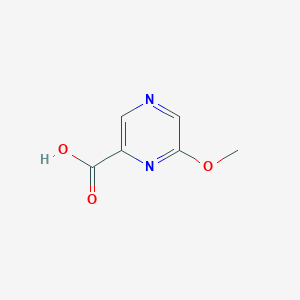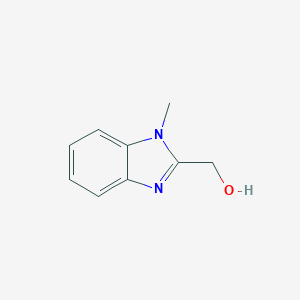
1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea, also known as FTY720 or Fingolimod, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FTY720 was initially developed as an immunosuppressant drug, but its use has expanded to include neurological disorders and cancer treatment.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis (MS). This compound has also been studied for its neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have anticancer properties, making it a potential candidate for cancer treatment.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea involves the modulation of sphingosine-1-phosphate (S1P) signaling. S1P is a bioactive lipid that plays a crucial role in various physiological processes, including immune cell trafficking, vascular development, and neuronal survival. This compound is phosphorylated by sphingosine kinase 2 (SphK2) to form this compound-phosphate (FTY-P), which acts as an S1P receptor agonist. FTY-P binds to S1P receptors, leading to their internalization and degradation, which results in the sequestration of lymphocytes in lymphoid tissues and prevents their migration to peripheral tissues. This mechanism of action has been shown to be effective in the treatment of autoimmune diseases, as it reduces the infiltration of autoreactive lymphocytes into target tissues.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, which is the basis for its immunosuppressive effects. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of autoimmune diseases. In addition, this compound has been shown to have neuroprotective effects, which may be due to its ability to enhance neuronal survival and reduce inflammation in the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is readily available for research purposes. This compound has also been extensively studied, which means that there is a wealth of information available on its properties and potential therapeutic applications. However, this compound also has some limitations for lab experiments. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, this compound has a complex mechanism of action, which may make it difficult to interpret the results of experiments.
Orientations Futures
For research on 1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea include the development of more potent and selective S1P receptor modulators, investigation of its potential therapeutic applications in other fields, and the development of new delivery methods.
Méthodes De Synthèse
1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea is synthesized through a multi-step process involving several chemical reactions. The starting material for the synthesis is 4-fluoroaniline, which is reacted with 2-chloroacetyl chloride to form the intermediate 4-fluoro-N-(2-chloroacetyl)aniline. This intermediate is then reacted with thiosemicarbazide to form 4-fluoro-N-(2-chloroacetyl)thiosemicarbazide. The final step involves the reaction of 4-fluoro-N-(2-chloroacetyl)thiosemicarbazide with dimethyl carbonate to produce this compound.
Propriétés
Numéro CAS |
69123-56-4 |
|---|---|
Formule moléculaire |
C10H8FN3OS |
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C10H8FN3OS/c11-7-1-3-8(4-2-7)13-9(15)14-10-12-5-6-16-10/h1-6H,(H2,12,13,14,15) |
Clé InChI |
FLRRKLSSERTNQH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=CS2)F |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NC2=NC=CS2)F |
Autres numéros CAS |
69123-56-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




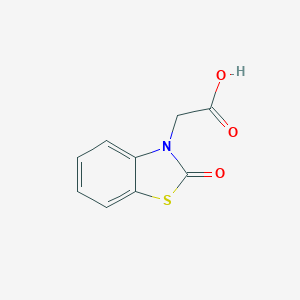
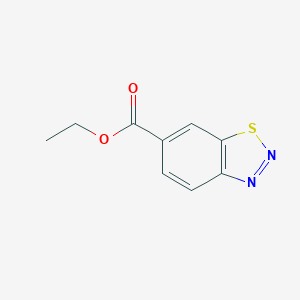
![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)
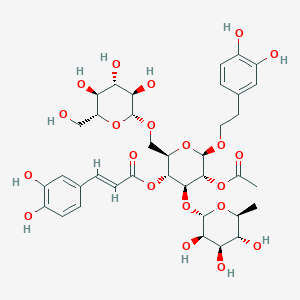

![1H-pyrazolo[3,4-c]pyridine](/img/structure/B183350.png)
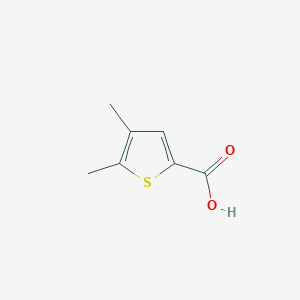
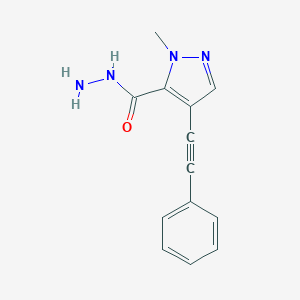
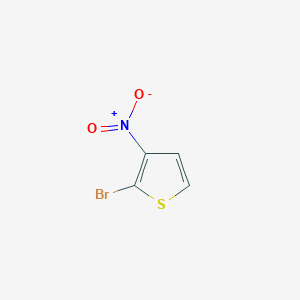
![6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183356.png)
